1,3-Dimethyl-2-phenylnaphthalene

Overview

Description

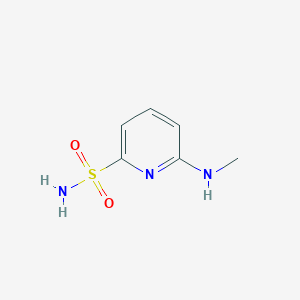

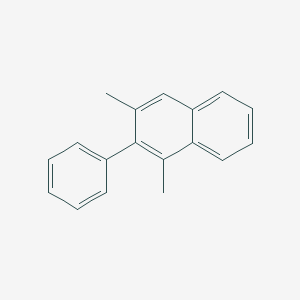

1,3-Dimethyl-2-phenylnaphthalene is an organic compound . It has been identified as an impurity in illicit methamphetamine . The molecular formula of this compound is C18H16 .

Synthesis Analysis

1,3-Dimethyl-2-phenylnaphthalene has been found in methamphetamine synthesized via the ephedrine/hydriodic acid/red phosphorus method . It is also formed as a byproduct in the thermal dimerization of phenylallene .

Molecular Structure Analysis

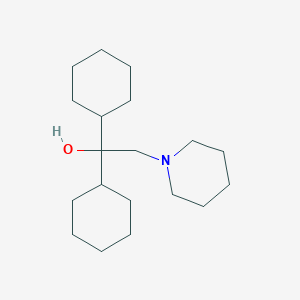

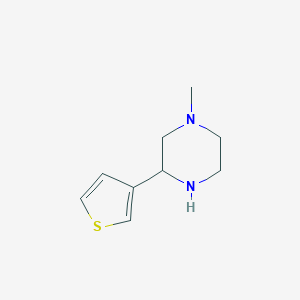

The molecular structure of 1,3-Dimethyl-2-phenylnaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. This core is substituted at the 1 and 3 positions with methyl groups and at the 2 position with a phenyl group .

Physical And Chemical Properties Analysis

1,3-Dimethyl-2-phenylnaphthalene has a molecular weight of 232.32 g/mol . It has a density of 1.0±0.1 g/cm³, a boiling point of 345.1±27.0 °C at 760 mmHg, and a flash point of 155.6±17.8 °C . It has no hydrogen bond acceptors or donors, and one freely rotating bond .

Scientific Research Applications

Synthesis Applications : A study by Moriguchi et al. (2020) demonstrated a three-step reaction sequence for synthesizing 1-chloro-2,3-dimethyl-4-phenylnaphthalene with high yield and purity, suggesting potential applications in future research (Moriguchi, Kono, Seko, & Tanabe, 2020).

Chemical Reaction Studies : Novi et al. (1983) explored the formation of ipso- and tele-substitution products in reactions involving compounds related to 1,3-dimethyl-2-phenylnaphthalene (Novi, Dell'erba, & Sancassan, 1983).

Chemical Transformation and Rearrangement : Zubovics and Wittmann (1972) investigated the rearrangement of dimeric phenylketene in boiling xylene to yield derivatives of 1,3-dimethyl-2-phenylnaphthalene (Zubovics & Wittmann, 1972).

Catalysis Research : The work by Yadav and Salunke (2013) highlighted the use of 2-naphthol methylation with dimethyl carbonate for producing 2-methoxynaphthalene, a process that can be related to the synthesis of compounds like 1,3-dimethyl-2-phenylnaphthalene (Yadav & Salunke, 2013).

Heat Transfer Applications : Phenylnaphthalenes, including derivatives like 1,3-dimethyl-2-phenylnaphthalene, have been evaluated for their suitability in high-temperature heat transfer applications, as reported by McFarlane et al. (2010) (McFarlane, Luo, Garland, & Steele, 2010).

Dimerization and Fragmentation Studies : Novikov et al. (2014) studied the unexpected formation of substituted naphthalenes, including compounds related to 1,3-dimethyl-2-phenylnaphthalene, through GaCl3-mediated reactions (Novikov, Tarasova, Suponitsky, & Tomilov, 2014).

Mechanism of Action

properties

IUPAC Name |

1,3-dimethyl-2-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16/c1-13-12-16-10-6-7-11-17(16)14(2)18(13)15-8-4-3-5-9-15/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYXFOBXGHLFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455094 | |

| Record name | 1,3-DIMETHYL-2-PHENYLNAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-2-phenylnaphthalene | |

CAS RN |

86399-41-9 | |

| Record name | 1,3-DIMETHYL-2-PHENYLNAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)